molecular formula C12H15N3O3 B5910222 N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine

N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine

Cat. No. B5910222
M. Wt: 249.27 g/mol
InChI Key: ZZFZWDQCNVOLFG-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine, also known as HONH-3NP-Pip, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a nitroso-substituted piperidine derivative that exhibits potent inhibitory activity against various enzymes and has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine involves the inhibition of HDACs and sirtuins, which are involved in the regulation of gene expression and cellular processes. HDACs and sirtuins function by removing acetyl groups from histones and other proteins, which can alter gene expression and cellular processes. The inhibition of these enzymes by this compound can lead to the activation of tumor suppressor genes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various HDACs and sirtuins, which can result in the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective effects by inhibiting the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of therapeutic agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings. Additionally, the synthesis of this compound can be a complex and time-consuming process, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine. One potential area of research is the development of more efficient synthesis methods for this compound, which can increase its availability for research purposes. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo, which can inform its potential use in clinical settings. Finally, future research can focus on the development of novel therapeutic agents based on the structure of this compound, which can have potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine involves a multi-step process that includes the reaction of piperidine with 3-nitrobenzaldehyde, followed by reduction of the resulting Schiff base with sodium borohydride. The final step involves the oxidation of the resulting amine with hydrogen peroxide to yield this compound. The purity of the compound can be assessed using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-hydroxy-1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits potent inhibitory activity against various enzymes such as histone deacetylases (HDACs) and sirtuins, which are involved in various biological processes such as gene expression, cell proliferation, and apoptosis. The inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

(NZ)-N-[(3-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(17)18/h4-6,9,16H,1-3,7-8H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFZWDQCNVOLFG-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NO)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=N\O)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.